![molecular formula C28H27ClF2N6O3 B2896732 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide](/img/structure/B2896732.png)

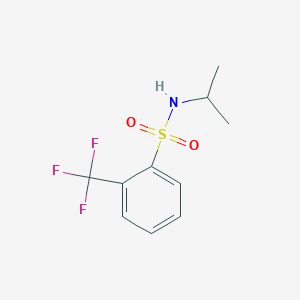

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ARS-1323-alkyne est un composé chimique connu pour son rôle d'inhibiteur de la poche de commutation II (S-IIP). Il s'agit d'un rapporteur chimique conformationnellement spécifique de l'état nucléotidique KRAS G12C dans les cellules vivantes . Ce composé est également utilisé en chimie click en raison de son groupe alkyne, qui peut subir une cycloaddition azide-alkyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : ARS-1323-alkyne est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupe alkyne. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et impliquent généralement plusieurs étapes de synthèse organique .

Méthodes de production industrielle : La production industrielle d'ARS-1323-alkyne implique des techniques de synthèse organique à grande échelle. Le composé est produit sous forme solide et est stocké sous azote à 4 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : ARS-1323-alkyne subit principalement des réactions de chimie click, en particulier la cycloaddition azide-alkyne catalysée par le cuivre (CuAAc) . Cette réaction est très spécifique et efficace, ce qui en fait un outil précieux en biologie chimique et en chimie médicinale.

Réactifs et conditions courants :

Réactifs : Catalyseurs de cuivre (I), molécules contenant des azides

Conditions : Généralement réalisées dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à température ambiante.

Principaux produits : Les principaux produits de la réaction CuAAc impliquant ARS-1323-alkyne sont des dérivés de triazole, qui sont formés par la cycloaddition du groupe alkyne avec le groupe azide .

4. Applications de la recherche scientifique

ARS-1323-alkyne a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en chimie click pour la synthèse de molécules complexes.

Biologie : Agit comme un rapporteur chimique pour étudier l'état nucléotidique KRAS G12C dans les cellules vivantes.

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'outils diagnostiques.

5. Mécanisme d'action

ARS-1323-alkyne exerce ses effets en inhibant la poche de commutation II (S-IIP) de la protéine KRAS G12C. Cette inhibition est conformationnellement spécifique, ce qui signifie qu'elle cible l'état nucléotidique de KRAS G12C dans les cellules vivantes . Le groupe alkyne du composé lui permet de participer à des réactions de chimie click, facilitant l'étude du rôle de KRAS G12C dans les processus cellulaires .

Composés similaires :

ARS-1323 : Un autre inhibiteur de la poche de commutation II avec des propriétés similaires.

BBO-8520 : Un inhibiteur covalent de KRAS G12C qui verrouille la protéine de liaison au GTP dans un état inactif.

RMC-9805 : Un inhibiteur de KRAS G12D actif par voie orale.

Unicité : ARS-1323-alkyne est unique en raison de son groupe alkyne, qui lui permet de subir des réactions CuAAc. Cette propriété en fait un outil précieux en chimie click et le distingue des autres inhibiteurs de KRAS .

Applications De Recherche Scientifique

ARS-1323-alkyne has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

Biology: Acts as a chemical reporter for studying the KRAS G12C nucleotide state in living cells.

Medicine: Potential applications in cancer research due to its ability to inhibit the KRAS G12C protein.

Industry: Utilized in the development of new chemical probes and diagnostic tools.

Mécanisme D'action

ARS-1323-alkyne exerts its effects by inhibiting the switch-II pocket (S-IIP) of the KRAS G12C protein. This inhibition is conformationally specific, meaning it targets the nucleotide state of KRAS G12C in living cells . The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the study of KRAS G12C’s role in cellular processes .

Comparaison Avec Des Composés Similaires

ARS-1323: Another switch-II pocket inhibitor with similar properties.

BBO-8520: A covalent KRAS G12C inhibitor that locks the GTP-binding protein in an inactive state.

RMC-9805: An orally active KRAS G12D inhibitor.

Uniqueness: ARS-1323-alkyne is unique due to its alkyne group, which enables it to undergo CuAAc reactions. This property makes it a valuable tool in click chemistry and distinguishes it from other KRAS inhibitors .

Propriétés

IUPAC Name |

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFZQSNDSLLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2896651.png)

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-(dimethylsulfamoyl)-N-(2-{5-[(naphthalen-1-yl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2896657.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)

![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)